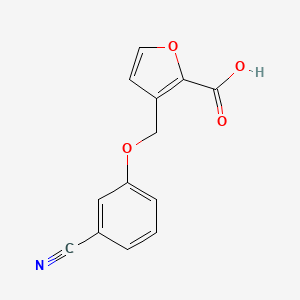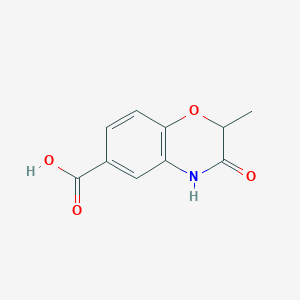![molecular formula C11H17Cl2F3N2O B1521648 N-{2-[4-アミノ-2-(トリフルオロメチル)フェノキシ]エチル}-N,N-ジメチルアミン二塩酸塩 CAS No. 1185300-44-0](/img/structure/B1521648.png)
N-{2-[4-アミノ-2-(トリフルオロメチル)フェノキシ]エチル}-N,N-ジメチルアミン二塩酸塩
概要
説明
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride is a synthetic organic compound, belonging to the class of amines. It's notable for its utility in both scientific research and industrial applications due to its unique chemical properties.
科学的研究の応用
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride has diverse applications:
Chemistry: It's used as an intermediate in the synthesis of complex molecules.
Biology: Its derivatives may act as enzyme inhibitors or activators in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction involving the nucleophilic substitution of an aryl halide with a phenoxyethylamine derivative. The reaction typically involves heating under reflux with suitable solvents such as dichloromethane or tetrahydrofuran. The trifluoromethyl group is introduced through the use of trifluoromethyl halides under controlled conditions.
Industrial Production Methods: In industrial settings, the production of N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride usually involves scalable batch processes. The reactions are carried out in large reactors with careful monitoring of temperature and pressure to ensure optimal yield and purity. Crystallization or recrystallization is commonly employed to isolate the final product.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced under hydrogenation conditions, often using palladium on carbon as a catalyst.
Substitution: It undergoes electrophilic and nucleophilic substitution reactions, which involve common reagents like halides and alkylating agents.
Common Reagents and Conditions:
Oxidation with hydrogen peroxide requires acidic conditions.
Reduction usually necessitates a catalyst and hydrogen gas.
Substitution reactions are typically conducted under basic or neutral conditions, with solvents like ethanol or acetonitrile.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield a secondary amine. Substitution reactions could result in various alkylated products depending on the reagents used.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In biochemical contexts, it might interact with proteins or enzymes, influencing their function through binding interactions. These interactions can alter molecular pathways, leading to changes in cellular activity. The trifluoromethyl group can also enhance the compound's lipophilicity, affecting its distribution and activity within biological systems.
類似化合物との比較
Compared to other amines or phenoxyethylamines, N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride stands out due to the presence of the trifluoromethyl group. This group imparts unique chemical stability and reactivity. Similar compounds might include:
2-(4-Amino-2-trifluoromethylphenoxy)ethanol
4-Amino-2-(trifluoromethyl)phenol
These compounds, while sharing some structural features, differ significantly in their chemical behavior and applications due to variations in functional groups.
This thorough breakdown should provide a comprehensive understanding of N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride, its synthesis, reactions, and uses. Anything else you want to delve into about this compound?
特性
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O.2ClH/c1-16(2)5-6-17-10-4-3-8(15)7-9(10)11(12,13)14;;/h3-4,7H,5-6,15H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDMJCDXQYEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)
![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)

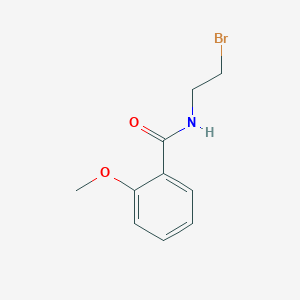
![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)
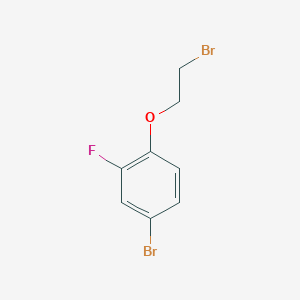
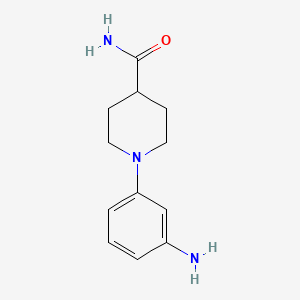
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)
